Cas no 2228257-26-7 (2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol)

2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol
- 2228257-26-7
- EN300-1817112
-
- インチ: 1S/C7H7F2NO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4,7,11H,3H2
- InChIKey: ORGSODUDNCNRDY-UHFFFAOYSA-N
- SMILES: FCC(C1C=CN=CC=1F)O
計算された属性
- 精确分子量: 159.04957017g/mol
- 同位素质量: 159.04957017g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 123
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 33.1Ų
2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817112-0.25g |
2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2228257-26-7 | 0.25g |
$1300.0 | 2023-09-19 | ||
Enamine | EN300-1817112-5.0g |
2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2228257-26-7 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1817112-0.1g |
2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2228257-26-7 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1817112-5g |
2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2228257-26-7 | 5g |
$4102.0 | 2023-09-19 | ||
Enamine | EN300-1817112-1g |
2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2228257-26-7 | 1g |
$1414.0 | 2023-09-19 | ||
Enamine | EN300-1817112-10.0g |
2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2228257-26-7 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1817112-0.05g |
2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2228257-26-7 | 0.05g |
$1188.0 | 2023-09-19 | ||
Enamine | EN300-1817112-1.0g |
2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2228257-26-7 | 1g |
$1414.0 | 2023-06-03 | ||
Enamine | EN300-1817112-0.5g |
2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2228257-26-7 | 0.5g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1817112-2.5g |
2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2228257-26-7 | 2.5g |
$2771.0 | 2023-09-19 |
2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-olに関する追加情報
Comprehensive Guide to 2-Fluoro-1-(3-Fluoropyridin-4-yl)Ethan-1-ol (CAS No. 2228257-26-7): Properties, Applications, and Market Insights
2-Fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol (CAS No. 2228257-26-7) is a fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, characterized by its fluoro-substituted pyridine core and hydroxyl-ethyl side chain, serves as a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for "2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol synthesis" or "CAS 2228257-26-7 applications," reflecting its growing relevance in drug discovery and material science.
The molecular structure of 2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol features two strategically placed fluorine atoms, which enhance its metabolic stability and binding affinity in biological systems. This property aligns with current trends in medicinal chemistry, where "fluorinated drug candidates 2024" and "pyridine-based bioactive compounds" are hot topics. The compound's hydrogen-bonding capacity and moderate lipophilicity make it particularly valuable for designing kinase inhibitors or antimicrobial agents, addressing global demands for novel therapeutics.
In pharmaceutical applications, CAS 2228257-26-7 has shown promise as a building block for next-generation PET imaging tracers, responding to the surge in diagnostic imaging research. Recent publications highlight its potential in creating blood-brain barrier permeable molecules, a key focus area for neurodegenerative disease treatments. Industry reports indicate increased procurement of this compound for "high-throughput screening libraries," with particular interest from oncology and CNS drug development programs.
The agrochemical sector utilizes 2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol in developing advanced crop protection agents, especially those targeting fungal pathogens. This aligns with growing concerns about "fungicide resistance management" and "sustainable agriculture chemicals" – frequently searched terms in agricultural research. The compound's systemic mobility in plants and environmental persistence profile make it suitable for creating next-gen formulations that meet stringent regulatory standards.
From a synthetic chemistry perspective, 2228257-26-7 serves as a valuable precursor for chiral fluoroorganics, with methodologies for its asymmetric synthesis being actively explored. Patent analyses reveal its incorporation in "metal-catalyzed coupling reactions" and "biocatalytic transformations," reflecting two major green chemistry trends. The compound's stability under diverse reaction conditions makes it particularly useful for parallel medicinal chemistry approaches.
Market analysis shows steady growth in demand for 2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol, driven by pharmaceutical R&D expansion in Asia-Pacific regions. Suppliers are increasingly offering "custom fluorination services" and "isotope-labeled derivatives" of this compound to meet specialized research needs. Quality control specifications typically require ≥98% purity by HPLC, with particular attention to regioisomeric impurities – a critical parameter for biological activity.
Environmental and safety studies confirm that CAS 2228257-26-7 exhibits favorable ecotoxicological profiles compared to non-fluorinated analogs, addressing industry concerns about "green fluorochemicals." Proper handling requires standard laboratory precautions, with SDS documentation emphasizing ventilation controls during scale-up processes. These characteristics position the compound favorably against increasing regulatory scrutiny of persistent organic pollutants.
Future research directions for 2-fluoro-1-(3-fluoropyridin-4-yl)ethan-1-ol include exploration in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design – two rapidly evolving areas in drug discovery. The compound's dual fluorination pattern offers unique opportunities for 18F-radiolabeling applications, potentially revolutionizing diagnostic agent development. These advancements respond directly to trending searches about "precision medicine tools" and "theranostic compounds" in contemporary biomedical literature.
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